2-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-4-bromophenyl benzenesulfonate
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Overview
Description
2-[(E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANO-1-ETHENYL]-4-BROMOPHENYL 1-BENZENESULFONATE is a complex organic compound that features a benzothiazole moiety, a cyano group, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANO-1-ETHENYL]-4-BROMOPHENYL 1-BENZENESULFONATE typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Introduction of the Cyano Group: The cyano group can be introduced via a Knoevenagel condensation reaction, where the benzothiazole derivative reacts with malononitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Amines are the major products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine
Antimicrobial Agents: Derivatives of benzothiazole have shown antimicrobial activity.
Cancer Research: The compound can be used in the development of anti-cancer drugs due to its ability to interact with DNA and proteins.
Industry
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Electronics: It can be used in the development of organic electronic materials such as OLEDs (organic light-emitting diodes).
Mechanism of Action
The mechanism of action of 2-[(E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANO-1-ETHENYL]-4-BROMOPHENYL 1-BENZENESULFONATE involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-(1,3-BENZOTHIAZOL-2-YL)ACETONITRILE: Similar structure but lacks the bromophenyl and sulfonate groups.
4-BROMO-2-(1,3-BENZOTHIAZOL-2-YL)PHENOL: Similar structure but lacks the cyano and sulfonate groups.
Uniqueness
Enhanced Biological Activity: The presence of the cyano and sulfonate groups enhances the compound’s biological activity compared to its analogs.
Versatility in Reactions: The compound’s structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C22H13BrN2O3S2 |
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Molecular Weight |
497.4 g/mol |
IUPAC Name |
[2-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-4-bromophenyl] benzenesulfonate |
InChI |
InChI=1S/C22H13BrN2O3S2/c23-17-10-11-20(28-30(26,27)18-6-2-1-3-7-18)15(13-17)12-16(14-24)22-25-19-8-4-5-9-21(19)29-22/h1-13H/b16-12+ |
InChI Key |
OWOMJNYTRUHPOU-FOWTUZBSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Br)/C=C(\C#N)/C3=NC4=CC=CC=C4S3 |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Br)C=C(C#N)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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